N-(3-fluorophenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-(3-fluorophenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and is often explored in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the 3-fluorophenyl and 1-phenyl groups can be achieved through nucleophilic aromatic substitution reactions.
Piperidine Derivative Addition: The 3-methylpiperidin-1-yl group is typically introduced via a nucleophilic substitution reaction, where the piperidine derivative reacts with a suitable leaving group on the pyrazolo[3,4-d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Flow Chemistry: Implementing continuous flow reactors to improve scalability and control over reaction conditions.
Purification Techniques: Employing advanced purification methods such as recrystallization, chromatography, and distillation to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the functional groups, potentially reducing nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce or replace functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Halogenated solvents, strong bases or acids depending on the type of substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its pyrazolo[3,4-d]pyrimidine core is of particular interest due to its stability and reactivity.
Biology
Biologically, N-(3-fluorophenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is explored for its potential as a pharmacological agent. It may interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it useful in treating diseases such as cancer, neurological disorders, and infectious diseases.
Industry
Industrially, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects. For example, it may inhibit or activate certain enzymes, affecting cellular processes like signal transduction, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Lacks the piperidine and phenyl groups, potentially altering its biological activity.
6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Similar structure but without the 3-fluorophenyl group, which may affect its interaction with biological targets.
Uniqueness
N-(3-fluorophenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(3-fluorophenyl)-6-(3-methylpiperidin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN6/c1-16-7-6-12-29(15-16)23-27-21(26-18-9-5-8-17(24)13-18)20-14-25-30(22(20)28-23)19-10-3-2-4-11-19/h2-5,8-11,13-14,16H,6-7,12,15H2,1H3,(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZKCTWGFUPFAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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